(Methyl)tri-4-tolylphosphonium Iodide-d3
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Overview
Description
(Methyl)tri-4-tolylphosphonium Iodide-d3 is a stable isotope-labeled compound used primarily in research settings. It is a derivative of (Methyl)tri-4-tolylphosphonium Iodide, where the methyl group is replaced with a trideuterio (d3) group. This compound is often utilized in proteomics research and other biochemical studies due to its unique properties .
Preparation Methods
The synthesis of (Methyl)tri-4-tolylphosphonium Iodide-d3 typically involves the reaction of (Methyl)tri-4-tolylphosphonium chloride with deuterated methyl iodide (CD3I). The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield. The reaction can be represented as follows:
(Methyl)tri-4-tolylphosphonium chloride+CD3I→(Methyl)tri-4-tolylphosphonium Iodide-d3+NaCl
Chemical Reactions Analysis
(Methyl)tri-4-tolylphosphonium Iodide-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium group can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Wittig Reactions: It is commonly used as a Wittig reagent to form alkenes from aldehydes and ketones.
Common reagents and conditions for these reactions include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for Wittig reactions, and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions .
Scientific Research Applications
(Methyl)tri-4-tolylphosphonium Iodide-d3 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential use in drug development and metabolic studies.
Industry: Utilized in the synthesis of complex organic molecules and materials science
Mechanism of Action
The mechanism of action of (Methyl)tri-4-tolylphosphonium Iodide-d3 is primarily related to its role as a Wittig reagent. In Wittig reactions, the compound reacts with aldehydes or ketones to form alkenes. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene and a phosphine oxide byproduct .
Comparison with Similar Compounds
(Methyl)tri-4-tolylphosphonium Iodide-d3 can be compared with other phosphonium salts and Wittig reagents, such as:
(Methyl)tri-4-tolylphosphonium Iodide: The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.
(Phenyl)tri-4-tolylphosphonium Iodide: Another Wittig reagent with a phenyl group instead of a methyl group.
(Methyl)tri-4-tolylphosphonium Bromide: Similar to the iodide version but with a bromide ion, which may have different reactivity and solubility properties.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic tracing and mass spectrometry .
Properties
Molecular Formula |
C22H24IP |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
tris(4-methylphenyl)-(trideuteriomethyl)phosphanium;iodide |
InChI |
InChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1/i4D3; |
InChI Key |
SUQPXWWSBRNXEE-NXIGQQGZSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[P+](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
Origin of Product |
United States |
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